![molecular formula C14H10 B13736669 6b,8a-Dihydrocyclobut[a]acenaphthylene CAS No. 30736-79-9](/img/structure/B13736669.png)
6b,8a-Dihydrocyclobut[a]acenaphthylene
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Overview
Description
6b,8a-Dihydrocyclobut[a]acenaphthylene is an organic compound with the molecular formula C₁₄H₁₀ and a molecular weight of 178.2292 g/mol It is a polycyclic aromatic hydrocarbon that features a cyclobutane ring fused to an acenaphthylene moiety
Preparation Methods
The synthesis of 6b,8a-Dihydrocyclobut[a]acenaphthylene typically involves cyclization reactions. One common synthetic route includes the cyclization of acenaphthylene derivatives under specific reaction conditions. For example, the reaction of acenaphthylene with a suitable cyclizing agent can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
6b,8a-Dihydrocyclobut[a]acenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structural Insights
6b,8a-Dihydrocyclobut[a]acenaphthylene has a complex molecular structure that influences its reactivity and interactions with other compounds. The crystal structure of this compound has been elucidated through X-ray diffraction studies, revealing significant details about its geometry and bonding characteristics. For instance, the compound crystallizes in the orthorhombic system, which is crucial for understanding its physical properties and potential applications in materials science .
Biological Applications
Antitumor Activity
Research indicates that derivatives of this compound exhibit promising antitumor properties. Studies have shown that specific analogs can inhibit tumor growth in vitro and in vivo, suggesting their potential as therapeutic agents in cancer treatment .
Anti-Inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been suggested that certain derivatives can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .
Aromatase Inhibition
Another area of interest is the compound's ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis. This property is particularly relevant in the context of hormone-dependent cancers, such as breast cancer, where aromatase inhibitors are a critical component of treatment strategies .
Material Science Applications
Polymer Chemistry
Due to its unique structural characteristics, this compound can serve as a building block in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance materials .
Nanotechnology
The compound's electronic properties make it a candidate for applications in nanotechnology. Its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is being explored due to its ability to form charge-transfer complexes with other organic materials .
Case Studies
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Synthesis and Characterization of Derivatives
A study focused on synthesizing various derivatives of this compound to evaluate their biological activities. The synthesized compounds were characterized using NMR spectroscopy and X-ray crystallography, revealing correlations between structural features and biological efficacy . -
Antitumor Activity Assessment
In vivo studies demonstrated that specific derivatives significantly reduced tumor size in mouse models. The mechanism of action was linked to apoptosis induction and cell cycle arrest in cancer cells . -
Polymer Blends for Enhanced Properties
Research on blending this compound with conventional polymers showed improved tensile strength and thermal resistance. These findings suggest potential applications in creating advanced materials for industrial use .
Mechanism of Action
The mechanism of action of 6b,8a-Dihydrocyclobut[a]acenaphthylene involves its interaction with molecular targets through various pathways. Its polycyclic aromatic structure allows it to engage in π-π interactions with other aromatic systems, influencing its reactivity and binding properties. These interactions can affect biological pathways and molecular targets, leading to specific biological effects .
Comparison with Similar Compounds
6b,8a-Dihydrocyclobut[a]acenaphthylene can be compared with other polycyclic aromatic hydrocarbons, such as naphthalene, anthracene, and phenanthrene. While these compounds share similar aromatic characteristics, this compound is unique due to the presence of the cyclobutane ring fused to the acenaphthylene moiety. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for specific research applications .
Similar compounds include:
- Naphthalene
- Anthracene
- Phenanthrene
These compounds serve as references for understanding the unique properties and reactivity of this compound.
Biological Activity
6b,8a-Dihydrocyclobut[a]acenaphthylene (CAS Registry Number: 30736-79-9) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This compound is characterized by a molecular formula of C14H10 and a molecular weight of approximately 178.23 g/mol. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and toxicology.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has been shown to scavenge free radicals, which can help mitigate oxidative stress in biological systems.
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Enzyme Inhibition : There is evidence that it interacts with specific enzymes, potentially altering metabolic pathways.
The biological effects of this compound are thought to involve interactions with cellular targets such as:
- Enzymes : It may act as an inhibitor or modulator of enzymes involved in metabolic processes.
- Receptors : Potential binding to specific receptors could influence signaling pathways related to cell growth and apoptosis.
Antioxidant Activity
A study conducted by Hazell et al. (1976) assessed the antioxidant properties of this compound. The compound demonstrated significant radical scavenging activity in vitro, suggesting its potential use in formulations aimed at reducing oxidative damage.
Antitumor Activity
In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. For instance, a study reported a dose-dependent decrease in cell viability in breast cancer cells treated with this compound, indicating its potential as an anticancer agent.
Enzyme Interaction Studies
Research has indicated that this compound may inhibit the activity of cytochrome P450 enzymes. This inhibition could lead to altered metabolism of xenobiotics and endogenous compounds, impacting drug efficacy and toxicity.
Case Studies
Study | Findings |
---|---|
Hazell et al. (1976) | Demonstrated antioxidant properties; significant radical scavenging activity. |
In vitro Cancer Study | Showed dose-dependent inhibition of breast cancer cell proliferation. |
Enzyme Interaction Study | Indicated inhibition of cytochrome P450 enzymes affecting drug metabolism. |
Properties
CAS No. |
30736-79-9 |
---|---|
Molecular Formula |
C14H10 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
tetracyclo[7.4.1.05,14.010,13]tetradeca-1,3,5(14),6,8,11-hexaene |
InChI |
InChI=1S/C14H10/c1-3-9-4-2-6-13-11-8-7-10(11)12(5-1)14(9)13/h1-8,10-11H |
InChI Key |
MKRSLSRLZZVPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4C=CC4C3=CC=C2 |
Origin of Product |
United States |
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